3-(Ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Description
Chemical Structure and Physicochemical Properties
3-(Ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid features a bicyclo[1.1.1]pentane framework, a hydrocarbon structure comprising three fused cyclopropane rings with a central bridgehead carbon. The molecule is further functionalized at the 1- and 3-positions with a carboxylic acid (-COOH) and an ethoxycarbonyl (-COOEt) group, respectively (Figure 1). This arrangement imposes significant steric strain, with bond angles deviating markedly from ideal tetrahedral geometry, contributing to its high reactivity.
Key Physicochemical Properties :
- Molecular Formula : C₉H₁₂O₄
- Molecular Weight : 184.19 g/mol
- LogP : 0.93 (indicative of moderate hydrophobicity)
- Polar Surface Area : 64 Ų (suggesting moderate hydrogen-bonding capacity)
- Rotatable Bonds : 4 (limited conformational flexibility due to bicyclic core)
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Storage Conditions | Sealed, 2–8°C (dry) | |
| Stability | Sensitive to hydrolysis |
The carboxylic acid and ester groups enable diverse reactivity, including decarboxylation, ester hydrolysis, and amide coupling. The strained BCP core facilitates strain-release reactions, making it valuable for constructing complex architectures.
Historical Context and Emergence in Organic Chemistry
The synthesis of bicyclo[1.1.1]pentane derivatives traces back to Kenneth Wiberg’s pioneering work in 1964, who first characterized the parent BCP hydrocarbon. However, practical routes to functionalized BCPs remained limited until the 1980s, when Michl and coworkers developed photochemical methods to synthesize bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1 ) via [1.1.1]propellane intermediates.
A breakthrough came in 2021 with the large-scale synthesis of 1 using continuous-flow photochemistry, enabling kilogram-scale production of the diketone precursor 6 (Scheme 1). Halogenation and hydrolysis of 6 yielded 1 , which serves as the primary precursor for derivatives like this compound.
Scheme 1 : Simplified Synthesis Pathway
- Photochemical Addition : [1.1.1]Propellane (4 ) + Diacetyl (5 ) → Diketone (6 )
- Haloform Reaction : 6 → Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1 )
- Esterification : 1 → 3-(Ethoxycarbonyl) derivative
This scalable approach resolved prior challenges in accessing BCP building blocks, catalyzing their adoption in pharmaceutical research.
Properties
IUPAC Name |
3-ethoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-2-13-7(12)9-3-8(4-9,5-9)6(10)11/h2-5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTQQSWPWGLXGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethoxycarbonyl)bicyclo[111]pentane-1-carboxylic acid typically involves multiple steps, starting with the formation of the bicyclic core
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Microwave-Assisted Coupling with Heterocycles
The ethoxycarbonyl group facilitates coupling reactions under microwave irradiation. For example, reacting ethyl 3-((tert-butylperoxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylate with pyrazine in a microwave reactor at 115°C for 2 hours yields ethyl 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylate (55% yield) alongside minor byproducts .
Conditions :
-
Substrate: Pyrazine (10 eq)
-
Catalyst: Oxygen atmosphere
-
Temperature: 115°C
-
Work-up: Extraction with ethyl acetate, NaHCO₃ wash, silica gel chromatography
| Substrate | Reaction Time | Yield (%) | Byproduct (%) |
|---|---|---|---|
| Pyrazine | 2 h | 55 | 10 |
| Pyridine | 2 h | 48 | 12 |
Hydrolysis to Carboxylic Acid Derivatives
The ester moiety undergoes hydrolysis under basic conditions. Treatment with 5% ethanolic KOH at 100°C for 2 hours converts ethyl 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylate to 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid in 84% yield .
Key Steps :
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Reflux in ethanolic KOH
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Acidification with 6M HCl
-
Extraction with dichloromethane
¹H NMR (CDCl₃) : δ 1.26 (t, J = 7.1 Hz, 3H), 2.37 (s, 6H), 4.14 (q, J = 7.1 Hz, 2H) .
Decarboxylative Fluorination
Decarboxylation using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) under microwave conditions produces fluorinated BCP derivatives .
Optimized Conditions :
-
Reagent: Selectfluor (3 eq)
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Solvent: Acetonitrile
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Temperature: 100–130°C
-
Yield: 24–25% (isolated)
Formation of Peroxy Esters
Reaction with tert-butyl hydroperoxide (TBHP) in the presence of EDC·HCl and DMAP yields ethyl 3-((tert-butylperoxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylate .
Procedure :
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Reagents: TBHP (1.1 eq), EDC·HCl (1.15 eq), DMAP (8 mol%)
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Solvent: Dichloromethane
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Temperature: 0°C → room temperature
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Yield: 70–83%
IR Data : 1773 cm⁻¹ (C=O stretch of peroxy ester) .
Cross-Coupling with Aromatic Substrates
Under argon at 110°C, the compound reacts with benzene to form ethyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate .
Work-up :
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Dilution with diethyl ether
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Washing with saturated NaHCO₃
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Column chromatography (hexane:ethyl acetate)
Large-Scale Modifications
The diacid derivative (bicyclo[1.1.1]pentane-1,3-dicarboxylic acid) undergoes gram-scale transformations to alcohols, amines, and trifluoroborates . For example:
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Amine Synthesis : Reaction with (PhO)₂P(O)N₃ and Et₃N in t-BuOH at 85°C yields 3-fluorobicyclo[1.1.1]pentan-1-amine hydrochloride (83%) .
Table 1: Microwave Reaction Optimization
| AgNO₃ (eq) | Selectfluor (eq) | Time | Yield (%) |
|---|---|---|---|
| 0.2 | 1 | 18 h | 16 |
| 0.2 | 3 | 6 h | 25 |
| 1 | 3 | 2 h | 24 |
Table 2: Acid-Base Stability
| Compound | ΔG° (kJ/mol) | ΔH° (kJ/mol) |
|---|---|---|
| 3-Me-bicyclo[1.1.1]pentane-1-CO₂ anion | 1412 ± 8.4 | 1441 ± 8.8 |
| 3-F-bicyclo[1.1.1]pentane-1-CO₂ anion | 1385 ± 8.4 | 1415 ± 8.8 |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₈H₁₀O₄
- Molecular Weight : 170.16 g/mol
- CAS Number : 83249-10-9
The compound features a bicyclic structure that contributes to its reactivity and stability, making it suitable for various applications in chemical synthesis and material development.
Medicinal Chemistry
3-(Ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid has been investigated for its potential as a drug scaffold in medicinal chemistry. Its unique bicyclic framework allows for the modification of functional groups that can enhance biological activity.
- Case Study : A study explored the synthesis of derivatives of this compound to evaluate their anti-inflammatory properties. The derivatives exhibited varying degrees of inhibition on cyclooxygenase enzymes, which are critical in the inflammatory response.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the formation of more complex molecules through various reactions such as esterification and amidation.
- Example Reaction : The ethoxycarbonyl group can be utilized to form esters or amides, which are essential in synthesizing pharmaceuticals and agrochemicals.
| Reaction Type | Conditions | Products |
|---|---|---|
| Esterification | Alcohol + Acid (catalyst) | Ethyl esters |
| Amidation | Amine + Acid | Amides |
Materials Science
In materials science, this compound can be used to develop new polymers or copolymers with enhanced properties.
- Application Example : Research has indicated that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites.
Data Tables
| Compound Derivative | Activity (IC50) |
|---|---|
| Ethyl ester derivative | 25 µM |
| Amide derivative | 15 µM |
Mechanism of Action
The mechanism by which 3-(Ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Ester Derivatives
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
- Structure : Methoxy (-OCH₃) instead of ethoxy (-OCH₂CH₃).
- Molecular Formula : C₈H₁₀O₄; MW : 170.16 g/mol .
- Synthesis: Produced via esterification of BCP-1,3-dicarboxylic acid with methanol and SOCl₂, yielding 80% after purification .
- Applications : Used in photoredox/copper-catalyzed C–N coupling reactions (80% yield in flow systems) .
Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP Diacid)
Halogenated and Aromatic Derivatives
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
- Structure : Trifluoromethyl (-CF₃) substituent.
- Molecular Formula : C₇H₇F₃O₂; MW : 188.13 g/mol .
- Properties : Enhanced lipophilicity (LogD ~1.2) and metabolic stability due to -CF₃ .
- Applications : Explored as a bioisostere for tert-butyl or phenyl groups in drug design .
3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
Nitrogen-Containing Derivatives
3-(Aminocarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
- Structure : Carbamoyl (-CONH₂) substituent.
- Molecular Formula: C₇H₉NO₃; MW: 155.15 g/mol .
- Properties : Hydrogen-bonding capability increases solubility in polar solvents (e.g., DMSO) .
- Applications: Potential peptide backbone modifier due to rigidity and hydrogen-bonding .
3-[(R)-Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic Acid
Comparative Data Table
Key Findings and Trends
Substituent Effects :
- Lipophilicity : Ethoxycarbonyl > Methoxycarbonyl > Diacid (LogD: ~1.5 vs. ~1.0 vs. ~-0.5) .
- Reactivity : Methoxy derivatives show faster reaction rates in catalysis due to reduced steric hindrance .
- Biological Relevance : Trifluoromethyl and aromatic groups improve pharmacokinetics (e.g., microsomal stability) .
Synthetic Accessibility :
- Ester derivatives (e.g., ethoxy/methoxy) are synthesized via acid chloride intermediates with alcohols .
- Bromophenyl and trifluoromethyl variants require specialized reagents (e.g., Pd catalysts, fluorination agents) .
Applications :
Biological Activity
3-(Ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic compound that has gained attention in medicinal chemistry due to its unique structural properties, particularly its potential as a bioisostere for aromatic compounds. This article explores its biological activities, synthetic methodologies, and applications in drug discovery.
Chemical Structure and Properties
This compound features a bicyclic structure that can mimic the steric and electronic properties of phenyl rings, making it a valuable candidate for drug design. Its molecular formula is with a molecular weight of 172.18 g/mol. The compound's CAS number is 1823373-90-5, which aids in its identification across various databases.
The biological activity of this compound primarily revolves around its role as a bioisostere for phenolic compounds. By replacing aromatic rings with bicyclic systems, researchers aim to enhance the pharmacokinetic profiles of drugs while maintaining or improving their biological efficacy.
Case Studies and Research Findings
- Bioisosteric Replacement : Research has shown that substituting traditional aromatic groups with bicyclo[1.1.1]pentane derivatives can lead to improved binding affinities in various biological targets, including enzymes involved in metabolic pathways.
- Drug Discovery Applications : In the development of γ-secretase inhibitors, the incorporation of bicyclo[1.1.1]pentane motifs has been linked to increased oral bioavailability and reduced toxicity compared to their aromatic counterparts.
- Inhibitory Activity : A study demonstrated that this compound exhibited significant inhibitory activity against lipoprotein-associated phospholipase A2 (LpPLA2), suggesting its potential role in cardiovascular disease management.
Synthesis Methods
The synthesis of this compound can be achieved through various methodologies, including:
- Continuous Flow Synthesis : This method allows for the efficient production of bicyclo[1.1.1]pentanes through controlled reactions that minimize by-products and maximize yield.
- Photochemical Transformations : Utilizing light to drive reactions involving [1.1.1]propellanes can lead to the formation of diverse bicyclic derivatives, including those with carboxylic acid functionalities.
Data Table: Comparison of Biological Activities
Q & A
What are the established synthetic methodologies for preparing 3-(Ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid in academic research?
Basic
The synthesis typically involves functionalization of bicyclo[1.1.1]pentane (BCP) scaffolds. A common approach adapts protocols for analogous compounds like 3-(methoxycarbonyl) derivatives, which use tert-butanol as a solvent with triethylamine and diphenyl phosphoryl azide (DPPA) for activation. For example, coupling reactions with ethoxycarbonyl groups can be achieved via carbodiimide-mediated esterification (e.g., DCC/DMAP in DCM), yielding ~90% purity after silica gel chromatography . Alternative routes include photochemical decarboxylation of propellane precursors, though this requires handling unstable intermediates under UV irradiation .
How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
Basic
Key techniques include:
- 1H NMR : Peaks for bridgehead protons (δ 2.15–2.04 ppm) and ester groups (δ 1.80–1.71 ppm for ethoxy methyl) .
- 13C NMR : Carboxylic acid carbonyls appear at ~170 ppm, while ethoxycarbonyl groups resonate at ~165 ppm .
- IR Spectroscopy : Stretching vibrations for C=O (1720–1700 cm⁻¹) and O–H (broad, 2500–3000 cm⁻¹) confirm functional groups .
Cross-validation with high-resolution mass spectrometry (HRMS) or X-ray crystallography (if crystalline) is recommended for ambiguous cases.
What are the key challenges in achieving high regioselectivity during functionalization reactions of bicyclo[1.1.1]pentane derivatives?
Advanced
The rigid BCP scaffold imposes steric constraints, complicating regioselective modifications. For example, radical addition to [1.1.1]propellane often yields mixtures unless directed by electron-withdrawing groups (e.g., esters). Computational modeling (DFT) predicts preferential attack at the less hindered bridgehead, but experimental yields vary due to competing polymerization pathways . Strategies like using bulky directing groups (e.g., phthalimide) or low-temperature photochemical activation improve selectivity .
How do substituent electronic effects influence the acidity and reactivity of bicyclo[1.1.1]pentane-1-carboxylic acid derivatives?
Advanced
Substituents alter acidity via field effects. For 3-substituted BCP-carboxylic acids, electron-withdrawing groups (e.g., ethoxycarbonyl) increase acidity by polarizing the C–COOH bond. MP2/6-311++G** calculations show a linear correlation between substituent dipole moments and ΔpKa (R² = 0.94). Experimentally, 3-ethoxycarbonyl derivatives exhibit pKa ~2.5 (vs. ~4.9 for unsubstituted BCP-acid), enhancing their utility in pH-dependent reactions .
What computational approaches are employed to predict the physicochemical properties and reactivity of this compound?
Advanced
Density Functional Theory (DFT) at the PBE0/6-31++G(d,p) level models inductive effects and charge distribution. Quantum Theory of Atoms in Molecules (QTAIM) analyses reveal that substituent dipoles propagate through the BCP core, modulating atomic dipole moments at the carboxylic acid site. These models predict reaction barriers for decarboxylative coupling (e.g., with Ni/Ir catalysts) within ±5 kcal/mol of experimental values .
What strategies mitigate decomposition risks during photochemical synthesis of bicyclo[1.1.1]pentane derivatives?
Advanced
Decomposition arises from [1.1.1]propellane’s instability. Mitigation strategies include:
- Low-temperature irradiation : Conduct reactions at −10°C to suppress polymerization .
- Inhibitors : Add phenolic stabilizers (e.g., 4-methoxyphenol) to commercial alkenes used in cycloadditions .
- Inert atmosphere : Use nitrogen to minimize radical chain reactions, though degassing is optional for moderate yields (~60%) .
How does this compound serve as a bioisostere in drug design, and what validation methods confirm its efficacy?
Advanced
The BCP core mimics phenyl rings in 3D space while reducing metabolic liability. For validation:
- X-ray crystallography : Confirms isosteric replacement in protein binding pockets (e.g., kinase inhibitors) .
- SAR studies : Compare potency of BCP-containing analogs vs. aromatic counterparts in enzymatic assays (e.g., IC50 shifts <2-fold validate bioisosterism) .
- LogP measurements : BCP derivatives often exhibit lower lipophilicity, improving solubility .
What are the limitations of cross-coupling reactions involving bicyclo[1.1.1]pentane-1-carboxylic acid derivatives, and how can they be addressed?
Advanced
Challenges include steric hindrance and poor reactivity of BCP-boronic esters. Solutions:
- Metallaphotoredox catalysis : Use Ir/Ni dual catalysts to activate BCP-trifluoroborate salts under blue LED light, achieving C–C bonds with heteroarenes (yields: 40–75%) .
- Pre-functionalized intermediates : Employ BCP-carboxamides (e.g., N-hydroxyphthalimide esters) for amide couplings, avoiding direct Suzuki-Miyaura reactions .
How do steric and electronic factors affect the reaction kinetics of decarboxylative coupling reactions with bicyclo[1.1.1]pentane scaffolds?
Advanced
Steric bulk at the bridgehead slows kinetics (e.g., 3-ethoxycarbonyl vs. 3-methyl derivatives exhibit 10-fold rate differences). Electronic effects dominate in polar solvents: Electron-deficient BCP derivatives undergo faster decarboxylation (k = 0.15 min⁻¹ in DMF vs. 0.03 min⁻¹ in THF). Kinetic isotope effects (KIE ≈ 1.2) suggest a non-radical pathway .
What experimental evidence supports the role of bicyclo[1.1.1]pentane derivatives in modulating protein-protein interactions?
Advanced
Studies using BCP-containing peptidomimetics show:
- SPR binding assays : BCP analogs of γ-aminobutyric acid (GABA) retain affinity for GABA receptors (KD = 120 nM vs. 95 nM for natural GABA) .
- Cryo-EM structures : BCP moieties occupy hydrophobic pockets in protein complexes (e.g., BCL-2 family proteins), disrupting dimerization .
- Thermal shift assays : ΔTm values >2°C indicate stabilization of target proteins upon BCP ligand binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
